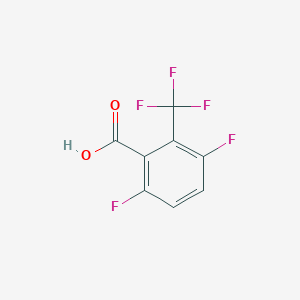

3,6-Difluoro-2-(trifluoromethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

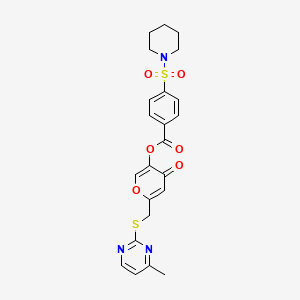

3,6-Difluoro-2-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3F5O2 and a molecular weight of 226.1 . It is a powder in form and its color ranges from off-white to faint yellow .

Molecular Structure Analysis

The molecular structure of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid consists of a benzoic acid core with fluorine atoms and a trifluoromethyl group attached . The exact 3D structure is not provided in the sources retrieved.Physical And Chemical Properties Analysis

3,6-Difluoro-2-(trifluoromethyl)benzoic acid has a predicted boiling point of 239.2±40.0 °C and a predicted density of 1.571±0.06 g/cm3 . Its pKa is predicted to be 1.98±0.36 .Scientific Research Applications

Environmental Degradation of Polyfluoroalkyl Chemicals Polyfluoroalkyl chemicals, which include substances like 3,6-difluoro-2-(trifluoromethyl)benzoic acid, are known for their extensive use in various industrial and commercial applications due to their unique properties. However, their environmental persistence and potential for degradation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) raise concerns about their environmental impact. Studies have focused on microbial degradation as a mechanism to understand and mitigate the environmental fate of these chemicals. The degradation process involves both abiotic and microbial pathways, leading to the formation of highly persistent PFAAs, which have been the subject of regulations due to their toxicity profiles. Research into the environmental biodegradability of important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, is crucial for evaluating their environmental fate and effects. This involves examining microbial degradation pathways, half-lives, defluorination potential, and the identification of novel degradation intermediates and products (Liu & Avendaño, 2013).

Health Risks of Novel Fluorinated Alternatives With the phase-out of certain per- and polyfluoroalkyl substances (PFASs) due to their toxicity and environmental persistence, the search for new compounds that can replace these substances is of paramount importance. Investigations into the sources, fates, and environmental effects of alternative PFAS compounds have shown that novel fluorinated alternatives such as hexafluoropropylene oxide dimer (HFPO-DA) and chlorinated polyfluorinated ether sulfonic acid (Cl-PFESA) have become dominant pollutants. These alternatives exhibit systemic multiple organ toxicities, potentially comparable or even more severe than legacy PFASs, indicating the need for further toxicological studies to confirm their safety for long-term use (Wang et al., 2019).

Trifluoromethanesulfonic Acid in Organic Synthesis Trifluoromethanesulfonic acid, related to 3,6-difluoro-2-(trifluoromethyl)benzoic acid by its fluorinated moiety, plays a significant role in organic synthesis. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, facilitating various chemical reactions. The compound is used in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, syntheses of carbo- and heterocyclic structures, among others. Its application in organic, natural, and organometallic compound chemistry highlights the versatility and efficiency of trifluoromethanesulfonic acid as a reagent for synthesizing new organic compounds, demonstrating the broader utility of fluorinated substances in chemical synthesis (Kazakova & Vasilyev, 2017).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid . .

properties

IUPAC Name |

3,6-difluoro-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-3-1-2-4(10)6(8(11,12)13)5(3)7(14)15/h1-2H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGYJKAQCACKIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2776310.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2776311.png)

![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2776315.png)

![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2776320.png)

![tert-Butyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2776323.png)

![9-cyclohexyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2776329.png)